molecular formula C20H38O2 B560818 cis-10-Nonadecenoic acid, methyl ester

cis-10-Nonadecenoic acid, methyl ester

Cat. No.: B560818
M. Wt: 310.5 g/mol
InChI Key: HHJGGWUNSRWUFJ-KHPPLWFESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-10-Nonadecenoic Acid methyl ester typically involves the esterification of cis-10-Nonadecenoic Acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In industrial settings, the production of cis-10-Nonadecenoic Acid methyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase yield. The product is then purified using distillation or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-10-Nonadecenoic Acid methyl ester can undergo oxidation reactions to form epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form saturated fatty acid methyl esters using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Substitution reactions can occur at the double bond, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens, halogenating agents, and other electrophiles.

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Halogenated and other substituted derivatives.

Comparison with Similar Compounds

    cis-10-Heptadecenoic Acid methyl ester: Similar structure but with a shorter carbon chain.

    cis-11-Vaccenic Acid methyl ester: Similar structure but with the double bond at a different position.

    cis-9-Octadecenoic Acid methyl ester: Similar structure but with the double bond at a different position.

Uniqueness: cis-10-Nonadecenoic Acid methyl ester is unique due to its specific carbon chain length and the position of the double bond. This structural specificity can influence its physical and chemical properties, making it suitable for particular applications in research and industry .

Properties

IUPAC Name

methyl (Z)-nonadec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10-11H,3-9,12-19H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJGGWUNSRWUFJ-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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